ND-011992 vs. 6-Bromo Derivative: Divergent IC50 Profiles on bd-I and bd-II Oxidases
In a direct head-to-head comparison using isolated E. coli oxidases, ND-011992 inhibits bd-I oxidase with an IC50 of 0.63 µM and bd-II oxidase with an IC50 of 1.3 µM. Introduction of a bromine atom at position 6 of the quinazoline core (compound 2) reverses this selectivity: the IC50 for bd-I increases to 1.03 µM (1.6-fold loss) while the IC50 for bd-II improves tenfold to 0.13 µM. Critically, the brominated derivative completely loses inhibitory activity against membrane-bound NADH oxidase (complex I) in the micromolar range, whereas ND-011992 maintains an IC50 of 0.12 µM [1].
| Evidence Dimension | IC50 for bd oxidases and respiratory complex I |
|---|---|
| Target Compound Data | bd-I IC50: 0.63 µM; bd-II IC50: 1.3 µM; Complex I IC50: 0.12 µM |
| Comparator Or Baseline | 6-Bromo derivative (compound 2): bd-I IC50: 1.03 µM; bd-II IC50: 0.13 µM; Complex I IC50: >100 µM (no inhibition) |
| Quantified Difference | bd-I: 1.6-fold less potent; bd-II: tenfold more potent; Complex I: >800-fold loss of potency |
| Conditions | Isolated E. coli bd-I, bd-II, and bo3 oxidases; duroquinol:oxygen oxidoreductase assay; E. coli membrane NADH oxidase activity assay [1] |
Why This Matters
A single halogen substitution completely inverts the bd oxidase selectivity profile and eliminates complex I targeting, demonstrating that ND-011992 provides a unique multi-enzyme engagement profile that cannot be replicated by its closest synthetic derivative.
- [1] Kägi J, et al. Sci Rep. 2023 Jul 28;13(1):12226. Figures 5a-d; IC50 data for ND-011992 and bromine derivative on bd-I, bd-II, and complex I. View Source
